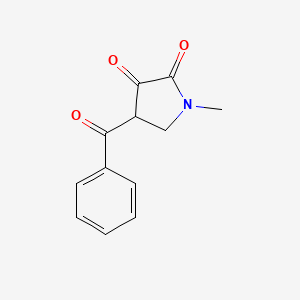

4-Benzoyl-1-methylpyrrolidine-2,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

7460-34-6 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

4-benzoyl-1-methylpyrrolidine-2,3-dione |

InChI |

InChI=1S/C12H11NO3/c1-13-7-9(11(15)12(13)16)10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |

InChI Key |

DIMMVNJURAGVGQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(=O)C1=O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzoyl 1 Methylpyrrolidine 2,3 Dione and Its Structural Analogues

Fundamental Synthetic Approaches to Pyrrolidine-2,3-dione (B1313883) Scaffolds

The construction of the pyrrolidine-2,3-dione ring system can be achieved through several strategic synthetic pathways. These methods provide access to a variety of substituted analogs, which are crucial for developing new therapeutic agents.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient for building complex molecular architectures in a single step from three or more starting materials. nih.govresearchgate.net For the synthesis of pyrrolidine-2,3-diones, a one-pot, three-component reaction is a common and effective approach. nih.gov This typically involves the reaction of an amine, an aldehyde, and a pyruvate (B1213749) derivative. nih.gov For instance, a mixture of an amine (R¹NH₂) and an aldehyde in dry dioxane can be stirred, followed by the addition of an acid and a pyruvate, to yield the desired pyrrolidine-2,3-dione scaffold. nih.gov These MCRs are advantageous due to their atom economy, reduced waste, and the ability to generate diverse libraries of compounds for screening. researchgate.net

A notable example is the one-pot three-component cyclization/allylation followed by a Claisen rearrangement, which yields highly substituted pyrrolidine-2,3-diones with a quaternary stereocenter. nih.gov This method has been shown to be diastereoselective and can be used to produce gram-scale quantities of the product. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |

| Amine (R¹NH₂) | Aldehyde | p-Bromophenyl pyruvate | Pyrrolidine-2,3-dione | One-pot, three-component reaction. nih.gov |

| Methyl ester | Aldehyde | 2,4-dimethoxybenzylamine | 1,5-dihydro-2H-pyrrol-2-one | Followed by allylation and rearrangement to form 4-allylpyrrolidine-2,3-dione. nih.gov |

| Amines | Aldehydes | Sodium diethyl oxaloacetate | Dioxopyrrolidines | One-pot multicomponent reaction. tandfonline.com |

Cycloaddition Reactions, including 1,3-Dipolar Cycloadditions

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the stereoselective synthesis of five-membered heterocycles like pyrrolidines. wikipedia.orgrsc.org This type of reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne. wikipedia.org The reaction of an azomethine ylide with an alkene can directly furnish the pyrrolidine (B122466) ring. wikipedia.org

Azomethine ylides can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. nih.gov For example, the reaction of isatins and α-amino acids can generate isatin-derived azomethine ylides, which then react with various dipolarophiles to produce spirooxindole-pyrrolidine derivatives. nih.gov The choice of dipolarophile can control the regioselectivity of the cycloaddition, leading to a diverse range of functionalized products. nih.gov These reactions are often highly stereospecific and can be performed under mild, catalyst-free conditions. nih.gov

| Dipole | Dipolarophile | Product | Key Features |

| Azomethine ylide (from isatin (B1672199) and α-amino acid) | Maleimide | N-fused pyrrolidinyl spirooxindole | Three-component, 1,3-dipolar cycloaddition, high diastereoselectivity. nih.gov |

| Azomethine ylide (from aldehyde and amino acid ester) | trans-1,2-dibenzoylethylene | 3,4-dibenzoyl-5-hetarylpyrrolidine | 1,3-dipolar cycloaddition. tandfonline.com |

Condensation Reactions and Heterocycle Formation

Condensation reactions are fundamental in the synthesis of heterocyclic compounds. The formation of the pyrrolidine-2,3-dione ring can be achieved through the condensation of appropriate precursors. For example, the Knoevenagel condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as thiazolidine-2,4-dione, is a well-established method for forming a new carbon-carbon double bond, which can be a precursor to cyclization. researchgate.net

Another approach involves the condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with ethyl orthoformate to yield a 3-ethoxymethylene derivative, which can then be reacted with various nucleophiles to introduce substituents at the 3-position. researchgate.net Similarly, the condensation of a cyclic imide like 1-(3-chlorophenyl)-pyrrolidine-2,5-dione with p-hydroxybenzaldehyde can furnish a bis-benzylidene derivative, which can undergo further cyclization reactions. ijapbc.com

Intramolecular Cyclization Pathways for Pyrrolidinedione Formation

Intramolecular cyclization is a key strategy for the formation of cyclic structures, including the pyrrolidinedione ring. This approach involves a molecule with two reactive functional groups that can react with each other to form a ring. For instance, the Dieckmann cyclization of α-amino acid esters condensed with ethoxycarbonylacetic acid is a classic method for preparing pyrrolidine-2,4-diones. rsc.org

More modern approaches include the intramolecular amination of organoboronates, which can yield pyrrolidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org Another method involves the intramolecular cyclization of amide dianions with reagents like epibromohydrin (B142927) to produce substituted pyrrolidin-2-ones. organic-chemistry.org Reductive cyclization of o-nitrobenzylidenepyrrolidine-2,3-diones can also be employed to synthesize fused pyrrolo[3,4-b]quinolines. rsc.org Furthermore, electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor has been shown to be an efficient method for synthesizing pyrrolidine derivatives. beilstein-journals.org

| Starting Material | Reagent/Catalyst | Product | Key Features |

| α-Amino acid ester condensed with ethoxycarbonylacetic acid | - | Pyrrolidine-2,4-dione | Dieckmann cyclization. rsc.org |

| Amide dianion | Epibromohydrin | 5-(hydroxymethyl)pyrrolidin-2-one | Intramolecular cyclization. organic-chemistry.org |

| o-Nitrobenzylidenepyrrolidine-2,3-dione | - | Pyrrolo[3,4-b]quinoline | Reductive cyclization. rsc.org |

| Imine and terminal dihaloalkane | Electroreduction | Pyrrolidine derivative | Electroreductive cyclization in a flow microreactor. beilstein-journals.org |

Targeted Introduction of the Benzoyl Moiety at the 4-Position

Once the pyrrolidinedione scaffold is assembled, the next crucial step is the introduction of the benzoyl group at the 4-position to yield the target compound, 4-benzoyl-1-methylpyrrolidine-2,3-dione.

Acylation Strategies in Pyrrolidinedione Synthesis

Acylation is the most direct method for introducing a benzoyl group onto the pyrrolidinedione ring. The C-3 position of pyrrolidine-2,4-diones can be acylated using acid chlorides in the presence of a Lewis acid. rsc.org Boron trifluoride-diethyl ether has been found to be an efficient Lewis acid for this transformation, leading to the formation of 3-acyltetramic acids. rsc.org While this method targets the C-3 position, similar principles can be applied to achieve acylation at the C-4 position, depending on the reactivity of the specific pyrrolidinedione substrate.

A one-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone has been reported, which involves the reaction of p-toluenesulfonylmethyl isocyanide (TosMIC) with other reagents. mdpi.com This resulting benzoyl-substituted pyrrole (B145914) can then be further functionalized. For example, it can be acylated at the nitrogen atom with cinnamoyl chloride. mdpi.com While this is not a pyrrolidinedione, the strategy of forming a benzoyl-substituted pyrrole ring provides a potential pathway that could be adapted.

| Substrate | Reagent 1 | Reagent 2 | Product | Key Features |

| Pyrrolidine-2,4-dione | Acid chloride | Lewis acid (e.g., BF₃·OEt₂) | 3-Acyltetramic acid | C-acylation at the 3-position. rsc.org |

| Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone | Cinnamoyl chloride | Triethylamine, DMAP | (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | N-acylation of a benzoyl-substituted pyrrole. mdpi.com |

Approaches for Regioselective Benzoyl Functionalization

The introduction of a benzoyl group at the C4 position of the pyrrolidine-2,3-dione scaffold is a significant synthetic challenge that requires precise control of regioselectivity. Direct electrophilic acylation of a pre-formed 1-methylpyrrolidine-2,3-dione (B1643116) ring is complex. Therefore, synthetic strategies often rely on constructing the ring with the acyl group already incorporated or using alternative functionalization methods.

One of the most common methods for acylating aromatic and heterocyclic rings is the Friedel-Crafts acylation . wikipedia.orgbyjus.commasterorganicchemistry.com This reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). byjus.commasterorganicchemistry.com The Lewis acid activates the acyl halide, generating a highly electrophilic acylium ion that is then attacked by the electron-rich ring. byjus.com However, for electron-rich heterocycles like pyrroles, the reaction conditions must be carefully controlled to avoid polymerization or side reactions.

Given the challenges of direct acylation, alternative approaches are often employed for structures like 4-acyl-pyrrolidine-2,3-diones. Research has shown the successful synthesis of 4-acyl-1H-pyrrole-2,3-diones, which can serve as precursors. mdpi.com Furthermore, organocatalysis has emerged as a powerful tool for the regioselective C-acylation of pyrroles and indoles. nih.gov For instance, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been demonstrated to be an effective nucleophilic catalyst for this transformation, offering high yields and selectivity. nih.gov Another strategy involves a multi-component reaction followed by a Claisen rearrangement, which can produce highly substituted 4-allylpyrrolidine-2,3-diones. nih.gov The allyl group can then potentially be converted to a benzoyl group through subsequent oxidative cleavage and functionalization steps.

Integration of the N-Methyl Substituent in Pyrrolidinedione Scaffolds

The incorporation of the N-methyl group is a critical step in the synthesis of the target compound. This can be achieved either by direct methylation of a pyrrolidinedione precursor or by utilizing an N-methylated starting material for the ring construction.

Strategies for N-Alkylation and N-Methylation

Direct N-methylation of a pyrrolidine or pyrrolidinedione nitrogen is a common and effective strategy. A variety of methylating agents can be employed, each with its own advantages regarding reactivity, selectivity, and reaction conditions. eurekaselect.com

A classic and highly effective method involves the use of methyl iodide (MeI) . nih.govrsc.org This reaction is typically performed in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. For example, the quaternization of porphyrin-pyrrolidine conjugates has been successfully achieved using an excess of methyl iodide in DMF at 40°C. nih.gov Another approach uses phenyl trimethylammonium iodide as a safe and easy-to-handle solid methylating agent, which provides excellent monoselectivity for the N-methylation of amides and indoles under mild basic conditions (Cs₂CO₃). nih.gov

More environmentally benign and cost-effective reagents are also widely used. Dimethyl carbonate (DMC) serves as a green methylating agent, although it may result in lower selectivity in some cases. rsc.orgMethanol can also be used as a methylating agent in one-pot procedures that combine cyclization and methylation, often catalyzed by a halogen salt. rsc.org

| Methylating Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Methyl Iodide (MeI) | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Acetone, DMF) | High reactivity, widely used, can lead to quaternization. | nih.govrsc.org |

| Phenyl Trimethylammonium Iodide | Base (Cs₂CO₃), Solvent (e.g., t-BuOH) | Safe, solid reagent; excellent monoselectivity for amides/indoles. | nih.gov |

| Methanol (CH₃OH) | Catalyst (e.g., Ammonium Bromide), High Temperature | Green reagent, suitable for one-pot cyclization/methylation. | rsc.org |

| Dimethyl Carbonate (DMC) | High Temperature | Eco-friendly, but can have lower selectivity compared to other agents. | rsc.org |

Sequential Synthesis Involving N-Methylated Precursors

An alternative and often more efficient strategy involves constructing the pyrrolidine ring from acyclic precursors that already contain the N-methyl group. This approach avoids potential issues with selectivity and harsh conditions associated with direct N-methylation of the heterocyclic core.

A prominent industrial method involves the reaction of a suitable precursor with methylamine . For instance, N-methyl-2-pyrrolidone (NMP) is commercially synthesized via the condensation of γ-butyrolactone with methylamine. chemicalbook.com This process occurs in two stages: an initial reaction to form N-methyl-γ-hydroxybutanamide, followed by dehydration and cyclization to yield the final product. chemicalbook.com Similarly, N-methylpyrrolidine can be prepared by reacting 1,4-dichlorobutane (B89584) with an aqueous solution of methylamine, often catalyzed by potassium iodide to enhance the reaction rate. google.com This method has been shown to produce N-methylpyrrolidine with high yield (up to 95.6%) and purity. google.com Another example starts from maleic anhydride and methylamine, which are hydrogenated over a cobalt catalyst to produce N-methylpyrrolidine among other products. prepchem.com

Stereoselective Synthesis of Pyrrolidinedione Derivatives

Controlling the stereochemistry of substituents on the pyrrolidinedione ring is paramount for developing compounds with specific biological activities. Stereoselective methods can be broadly categorized into two main approaches: the functionalization of existing chiral cyclic precursors and the cyclization of acyclic precursors where stereocenters are set during the ring-forming step. mdpi.com

The use of chiral starting materials, such as proline and 4-hydroxyproline , is a common strategy. mdpi.com These compounds provide a ready-made, optically pure pyrrolidine scaffold that can be chemically modified. For example, the synthesis of the drug Daclatasvir begins with the alkylation of N-protected proline. nih.gov

Alternatively, stereocenters can be established during the formation of the pyrrolidine ring from acyclic compounds. mdpi.com A diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has been reported through a sequence involving a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement, which creates a quaternary stereocenter with high diastereoselectivity. nih.gov Catalytic hydrogenation of highly substituted pyrroles is another powerful method, capable of creating up to four new stereocenters with excellent diastereoselectivity. nih.gov Furthermore, biocatalytic approaches using enzymes like laccase have been developed for the efficient and stereoselective synthesis of functionalized pyrrolidine-2,3-diones under mild conditions. rsc.org

| Method | Key Strategy | Stereochemical Control | Reference |

|---|---|---|---|

| Modification of Chiral Precursors | Starting with optically pure compounds like L-proline or 4-hydroxy-L-proline. | Transfers existing stereochemistry to the final product. | mdpi.comnih.gov |

| Claisen Rearrangement | Three-component cyclization/allylation followed by rearrangement. | Creates a quaternary stereocenter with high diastereoselectivity. | nih.gov |

| Catalytic Hydrogenation | Reduction of highly substituted pyrrole systems. | Can form up to four new stereocenters with excellent diastereoselectivity. | nih.gov |

| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with dipolarophiles. | Can create multiple concurrent stereogenic centers with high stereoselectivity. | nih.govrsc.org |

| Biocatalysis | Enzyme-catalyzed oxidation and subsequent 1,4-addition. | Efficient and stereoselective formation of all-carbon quaternary centers. | rsc.org |

Catalytic Approaches in Pyrrolidinedione Synthesis and Functionalization

Catalysis offers efficient and selective routes for both the construction and functionalization of the pyrrolidinedione core. Organocatalysis, in particular, has become a cornerstone of modern synthetic chemistry for creating chiral molecules.

Organocatalysis in Ring Construction

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, providing a powerful alternative to metal-based catalysts. bohrium.com The pyrrolidine scaffold itself is a privileged motif in organocatalysis, with proline and its derivatives being among the most successful catalysts for a wide range of asymmetric reactions. nih.govnih.gov

These catalysts are particularly effective in constructing the pyrrolidine ring from acyclic precursors. A key strategy involves the asymmetric conjugate addition of glycine (B1666218) derivatives to α,β-unsaturated enones, catalyzed by a chiral phase-transfer catalyst. acs.org This is often followed by an intramolecular reductive amination to close the ring, furnishing the pyrrolidine core with high enantioselectivity. acs.org This approach highlights the power of organocatalysis to build complex, chiral heterocyclic structures in a one-pot procedure, starting from simple, readily available materials. acs.org The development of such methods is a testament to the operational simplicity and low toxicity associated with organocatalysis, making it a highly attractive strategy for synthesizing complex molecular structures. bohrium.com

Metal-Mediated and Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful and versatile tool for the construction of the pyrrolidine ring system. Various metals, including palladium, rhodium, iridium, gold, and copper, have been employed to facilitate diverse cyclization strategies. nih.govnih.gov These methods often provide high levels of regio- and stereoselectivity, which are crucial for the synthesis of complex molecular architectures.

One prominent approach involves the intramolecular cyclization of unsaturated precursors. For instance, palladium-catalyzed intramolecular allylic amination of allylic acetates can be used to construct the pyrrolidine ring. A specific example is the synthesis of 4-allylpyrrolidine-2,3-diones, which can be achieved through a multi-step sequence involving a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement. nih.gov This method has been shown to be highly diastereoselective and allows for the creation of a quaternary stereocenter at the 4-position. nih.gov

Rhodium and iridium complexes have also proven to be effective catalysts for the intramolecular hydroamination of alkynylamines, leading to the formation of pyrrolines, which are precursors to pyrrolidinediones. nih.gov Similarly, gold catalysts have been utilized in [3+2] cycloaddition reactions of isocyanoacetates with alkenes to afford pyrrolines. nih.gov Copper-catalyzed reactions, such as the intramolecular aminooxygenation of alkenylimines, also provide a route to substituted pyrrolines. nih.gov

The following table summarizes various metal-catalyzed reactions for the synthesis of pyrrolidine and pyrroline (B1223166) derivatives, which can be precursors to 4-acylpyrrolidine-2,3-diones.

| Catalyst/Metal | Reaction Type | Starting Materials | Product Type | Ref. |

| Palladium | Intramolecular Allylic Amination | Allylic Acetates | 4-Allylpyrrolidine-2,3-diones | nih.gov |

| Rhodium/Iridium | Intramolecular Hydroamination | Alkynylamines | Pyrrolines | nih.gov |

| Gold | [3+2] Cycloaddition | Isocyanoacetates, Alkenes | Pyrrolines | nih.gov |

| Copper | Intramolecular Aminooxygenation | Alkenylimines | Oxymethyl-substituted Pyrrolines | nih.gov |

| Zinc Iodide | Cyclization | Dienyl Azides | Pyrroles | organic-chemistry.org |

A diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has been reported, which involves a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement. nih.gov This method provides access to unique pyrrolidinone products that are densely functionalized and contain an all-carbon quaternary stereocenter. nih.gov The reaction sequence is noted for its operational simplicity and high diastereoselectivity, even on a gram scale. nih.gov

Emerging Methodologies and Green Chemistry Considerations in Pyrrolidinedione Synthesis

Recent advancements in the synthesis of pyrrolidine derivatives have increasingly focused on the principles of green chemistry, aiming for more environmentally friendly and efficient processes. These emerging methodologies often involve the use of milder reaction conditions, less toxic reagents, and catalytic systems that can be recycled.

One area of development is the use of organocatalysis, which avoids the use of potentially toxic and expensive heavy metals. For example, proline and its derivatives have been used as organocatalysts in asymmetric aldol (B89426) reactions to produce chiral building blocks for pyrrolidine synthesis. mdpi.com These reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. mdpi.com

Photochemical methods are also gaining traction as a green synthetic tool. A photo-promoted ring contraction of pyridines using a silylborane has been developed to produce pyrrolidine derivatives. nih.gov This reaction proceeds at room temperature using a 365 nm light source and demonstrates broad substrate scope and high functional group compatibility. nih.gov

The use of water as a solvent is another key aspect of green chemistry. Asymmetric aldol reactions catalyzed by prolinamide-based organocatalysts have been successfully carried out in water, providing an environmentally benign alternative to traditional organic solvents. mdpi.com

Furthermore, multicomponent reactions (MCRs) are inherently atom-economical and are considered a green synthetic strategy. nih.gov The previously mentioned one-pot, three-component synthesis of pyrrolidine-2,3-diones is an excellent example of an MCR that generates molecular complexity in a single step, minimizing waste and energy consumption. nih.gov

The table below highlights some emerging and green methodologies for the synthesis of pyrrolidine derivatives.

| Methodology | Key Features | Example Application | Ref. |

| Organocatalysis | Metal-free, mild conditions, potential for solvent-free reactions. | Asymmetric aldol reactions using prolinamide catalysts. | mdpi.com |

| Photochemistry | Use of light as a reagent, often at ambient temperature. | Photo-promoted ring contraction of pyridines. | nih.gov |

| Aqueous Synthesis | Use of water as a green solvent. | Asymmetric aldol reactions in water. | mdpi.com |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | One-pot synthesis of substituted pyrrolidine-2,3-diones. | nih.gov |

These emerging strategies offer promising avenues for the sustainable synthesis of this compound and its analogues, aligning with the growing demand for greener chemical processes in both academic and industrial research.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Pyrrolidinedione Research

Density Functional Theory (DFT) has become a standard method for studying pyrrolidinedione derivatives, offering a favorable balance between computational cost and accuracy. It is widely applied to explore molecular structure, reactivity, and spectroscopic properties.

DFT calculations are fundamental for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For pyrrolidinedione derivatives, these calculations can predict bond lengths, bond angles, and dihedral angles. For instance, studies on related structures, such as 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione, have been validated by single-crystal X-ray diffraction. beilstein-journals.org These studies reveal that the pyrrolidine (B122466) ring is often nearly planar. beilstein-journals.org

Computational geometry optimization helps to understand the spatial relationship between the pyrrolidine core and its substituents, such as the benzoyl and methyl groups. The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated, providing a foundation for understanding the molecule's chemical behavior.

Table 1: Representative Geometric Parameters for a Pyrrolidinedione Core Note: This table presents illustrative data based on findings for related pyrrolidinedione structures. Specific values for 4-Benzoyl-1-methylpyrrolidine-2,3-dione would require a dedicated computational study.

| Parameter | Description | Typical Predicted Value |

| Pyrrolidine Ring | Root Mean Square Deviation (RMSD) from planarity | ~0.004 Å |

| Dihedral Angle | Angle between the pyrrolidine ring and a phenyl substituent | 45-90° |

| C=O Bond Length | Length of the carbonyl bonds in the dione (B5365651) moiety | ~1.22 - 1.25 Å |

| C-N Bond Length | Length of the bonds within the pyrrolidine ring | ~1.38 - 1.47 Å |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In pyrrolidinedione research, DFT calculations are used to determine the energies of these orbitals and map their spatial distribution. This analysis helps to predict which parts of the molecule are most likely to be involved in chemical reactions. For large systems, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity where traditional FMOs may be too delocalized. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data Note: The values presented are conceptual and represent typical findings in DFT studies of organic molecules.

| Orbital | Energy (eV) | Characterization & Implication |

| HOMO | -6.5 | Electron-donating regions; associated with nucleophilicity. Often localized on the enamine or aromatic systems. |

| LUMO | -1.5 | Electron-accepting regions; associated with electrophilicity. Often localized on the carbonyl groups. |

| HOMO-LUMO Gap (ΔE) | 5.0 | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is used to identify the charge distribution and predict sites for electrophilic and nucleophilic attack.

In an MEP map, different colors represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons. These are favorable sites for electrophilic attack (e.g., carbonyl oxygen atoms).

Blue: Regions of most positive electrostatic potential, electron-poor. These are favorable sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For a molecule like this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups and potentially on the benzoyl ring. Positive potential (blue) might be located around the hydrogen atoms and parts of the pyrrolidine ring, indicating sites susceptible to nucleophilic interaction.

Noncovalent interactions, particularly hydrogen bonds, play a crucial role in the structure and stability of many molecules. Computational studies on pyrrolidinedione derivatives have shown that these compounds can be stabilized by intramolecular hydrogen bonds. beilstein-journals.orgnih.gov For example, in related enamine forms of pyrrolidine-2,3-diones, an intramolecular N–H···O hydrogen bond between an amino group and a carbonyl oxygen atom is frequently observed. beilstein-journals.org

DFT calculations can accurately model these interactions, providing information on their geometry (bond distance and angle) and strength. This analysis is vital for understanding the tautomeric preferences of these compounds, as the presence of a strong intramolecular hydrogen bond can significantly stabilize one tautomer over another. beilstein-journals.orgnih.gov

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental results to aid in signal assignment.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The resulting theoretical IR spectrum helps in assigning the vibrational modes observed in an experimental spectrum, such as the characteristic stretching frequencies of C=O and C-N bonds.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum.

In many studies of complex organic molecules, a good correlation between theoretically predicted and experimentally measured spectroscopic data is achieved. researchgate.net

Computational Elucidation of Reaction Mechanisms

DFT calculations are a powerful asset for elucidating complex reaction mechanisms at the molecular level. beilstein-journals.org By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states.

For the synthesis of pyrrolidinedione derivatives, computational studies have been used to:

Propose Reaction Pathways: DFT can model the step-by-step process of a chemical reaction, such as the addition of an amine to a precursor. beilstein-journals.orgnih.gov

Calculate Activation Energies: The energy barrier (activation energy, ΔG‡) for each step can be calculated. The step with the highest energy barrier is the rate-determining step. Studies on related syntheses have detailed the energy barriers for processes like Michael additions and cyclizations. rsc.orgresearchgate.net

Determine Selectivity: When a reaction can lead to multiple products, DFT can help determine whether the reaction is under kinetic or thermodynamic control. Calculations have shown that for some pyrrolidinedione syntheses, kinetic selectivity (favoring the product formed via the lowest energy barrier) is more significant than thermodynamic selectivity (favoring the most stable product). beilstein-journals.orgnih.gov

For example, a computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed the energy barriers for each stage of the reaction, including Michael addition, a Nef-type rearrangement, and the final cyclization. rsc.org

Table 3: Example of Calculated Energy Barriers for a Multi-step Synthesis of a Pyrrolidinedione Derivative Note: Data is based on the computational study of a reaction between coumarin and nitromethane to form a pyrrolidinedione derivative, illustrating the type of data generated. rsc.orgresearchgate.net

| Reaction Step | Transition State | Calculated Energy Barrier (kJ/mol) |

| Michael Addition | Deprotonated nitromethane addition | 21.7 |

| Oxygen Migration (Nef-type) | Water-assisted O-migration | 142.4 |

| Cyclization | Ring closure | 11.9 |

| Tautomerization (for cyclization) | Proton transfer to form N-hydroxyimine | 178.4 |

Potential Energy Surface (PES) Mapping and Transition State Identification

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. libretexts.orglibretexts.org By mapping the PES for a chemical reaction, chemists can identify the most likely pathway from reactants to products. This pathway includes energy minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states—the highest energy point along the lowest energy path. libretexts.orglibretexts.org

Table 1: Hypothetical Energy Barriers for a Multi-Step Synthesis This table illustrates how PES calculations can quantify the energy landscape of a reaction leading to a pyrrolidinedione structure.

| Reaction Step | Reactant(s) | Transition State | Product(s) | Calculated Energy Barrier (kJ/mol) |

| Step 1 | Precursor A + Precursor B | TS1 | Intermediate 1 | 22 |

| Step 2 | Intermediate 1 | TS2 | Intermediate 2 | 198 |

| Step 3 | Intermediate 2 | TS3 | This compound | 12 |

Note: Data is illustrative, based on similar systems described in the literature. rsc.org

Kinetic versus Thermodynamic Control in Reaction Pathways

When a reaction can yield two or more different products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control : Under conditions where the reaction is irreversible (often at lower temperatures), the major product will be the one that is formed fastest. This "kinetic product" is the one reached via the lowest activation energy barrier. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control : Under conditions where the reaction is reversible (often at higher temperatures), an equilibrium is established between the products. The major product will be the most stable one, regardless of how fast it is formed. This is known as the "thermodynamic product". libretexts.orgmasterorganicchemistry.com

A classic example is the addition of HBr to 1,3-butadiene, where low temperatures favor the 1,2-adduct (kinetic product) and higher temperatures favor the more stable 1,4-adduct (thermodynamic product). libretexts.orgopenstax.org In the context of this compound, its synthesis or subsequent reactions could yield different isomers. For instance, a reaction might produce two different stereoisomers. Computational studies can predict which product is favored under which conditions by calculating both the activation energies (for kinetics) and the final product energies (for thermodynamics). libretexts.org

Table 2: Comparison of Hypothetical Kinetic and Thermodynamic Products

| Property | Kinetic Product | Thermodynamic Product |

| Formation Rate | Faster | Slower |

| Activation Energy | Lower | Higher |

| Relative Stability | Less Stable | More Stable |

| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |

Computational Studies of Reaction Selectivity and Stereoselectivity

Computational chemistry is instrumental in predicting the selectivity of chemical reactions. This includes:

Regioselectivity : Predicting which region of a molecule will react.

Chemoselectivity : Predicting which functional group will react.

Stereoselectivity : Predicting which stereoisomer is preferentially formed.

For molecules with multiple reactive sites like this compound, computational models can determine the most likely site of attack by a nucleophile or electrophile. In related heterocyclic systems, studies have shown that the position of a benzoyl substituent can significantly influence the molecule's kinetic stability and reactivity. bohrium.com For example, introducing the substituent at a position between two carbonyl groups can lead to higher chemical reactivity compared to a position adjacent to only one. bohrium.com

In the synthesis of pyrrolidine derivatives, high diastereoselectivity is often desired. researchgate.net Theoretical calculations can rationalize the observed stereoselectivity by comparing the transition state energies for the pathways leading to different stereoisomers. The pathway with the lower energy transition state will be favored, leading to the major product. nih.gov These models can guide the choice of reagents and conditions to maximize the yield of the desired isomer of this compound.

Advanced Quantum Chemical Characterization of Reactivity and Stability

Quantum chemical calculations provide detailed information about the electronic structure of a molecule, which is fundamental to its reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). For this compound, an MEP map would likely show negative potential around the carbonyl oxygens and the benzoyl group, and positive potential near the hydrogen atoms. Studies on similar molecules have used MEP to identify electrophilic centers, such as specific N-H groups involved in hydrogen bonding. bohrium.com

Global Reactivity Descriptors : These are parameters calculated from the energies of frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). They help quantify a molecule's stability and reactivity. bohrium.com

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance for this compound |

| HOMO-LUMO Gap | ELUMO - EHOMO | A large gap implies high kinetic stability and low chemical reactivity. bohrium.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Higher hardness indicates greater stability. |

| Electrophilicity Index (ω) | μ² / 2η (where μ is chemical potential) | Quantifies the ability of the molecule to accept electrons. |

By calculating these descriptors, researchers can compare the reactivity of this compound with its derivatives, predicting how structural modifications will affect its stability. bohrium.com

Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidine Ring

Unlike planar aromatic rings, the five-membered pyrrolidine ring is puckered to relieve ring strain. This saturated ring is flexible and undergoes a continuous motion called pseudorotation, where it cycles through various "envelope" and "twist" conformations. nih.gov The specific conformation adopted by the ring is heavily influenced by its substituents. nih.gov

For this compound, the bulky benzoyl group at the C-4 position is expected to be a major determinant of the ring's preferred pucker. Computational studies can map the pseudorotation pathway, calculating the relative energies of all possible conformations to identify the most stable ones. researchgate.net The two primary envelope conformations for a proline-like ring are Cγ-exo and Cγ-endo, where the C-4 atom is puckered out of the plane of the other four atoms. nih.gov The presence of the C-4 substituent controls the equilibrium between these conformers. This conformational preference is critical as it dictates the three-dimensional shape of the molecule and its ability to interact with biological targets.

Table 4: Common Conformations of the Pyrrolidine Ring

| Conformation Type | Description | Atom(s) Out of Plane |

| Envelope (E) | Four atoms are coplanar, one is out of the plane. | C4 (Cγ) or C3 (Cβ) |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | C3 and C4 |

Computational Design Strategies for Chemical Space Exploration and Derivative Libraries

The concept of "chemical space" refers to the vast collection of all possible molecules. nih.gov Computational chemistry provides powerful strategies to explore this space efficiently. Starting with a core scaffold like this compound, researchers can create large virtual libraries of derivatives through in silico modifications. nih.gov

This process involves:

Scaffold Definition : Using this compound as the base structure.

Virtual Synthesis : Systematically modifying the scaffold by adding or changing substituents at various positions (e.g., on the benzoyl ring, or replacing the N-methyl group).

Property Calculation : For each virtual compound, key physicochemical and pharmacological properties (e.g., solubility, stability, receptor binding affinity) are calculated using computational models.

Filtering and Selection : The virtual library is filtered based on desired properties to identify a smaller, more promising set of candidate molecules for actual laboratory synthesis and testing.

This approach accelerates the drug discovery process by prioritizing compounds with the highest probability of success, saving significant time and resources. nih.gov

Structure Property Relationships and Chemical Diversification

Influence of Substituent Effects on Spectroscopic Signatures and Chemical Reactivity

The electronic nature of substituents on the 4-Benzoyl-1-methylpyrrolidine-2,3-dione framework significantly impacts its spectroscopic and reactive profile. Modifications, particularly on the aromatic rings at the N1 and C5 positions of the pyrrolidine-2,3-dione (B1313883) core, can alter electron density distribution across the molecule, which is reflected in spectroscopic data.

For instance, in studies of 1,5-disubstituted pyrrolidine-2,3-diones, the presence of electron-withdrawing groups (such as a nitro group) or electron-donating groups on the phenyl rings leads to predictable shifts in Nuclear Magnetic Resonance (NMR) spectra. jst-ud.vnbeilstein-journals.org The chemical shifts of protons and carbons in the heterocyclic ring and its immediate vicinity are sensitive to these electronic perturbations. Similarly, Fourier-transform infrared (FTIR) spectroscopy can detect changes in the vibrational frequencies of the carbonyl groups in the dione (B5365651) system, which are influenced by the electronic character of the substituents. scichemj.org

The reactivity of the pyrrolidine-2,3-dione scaffold is also governed by these substituent effects. The carbonyl groups at positions 2 and 3 are electrophilic centers susceptible to nucleophilic attack. The presence of electron-withdrawing groups on the aromatic substituents can enhance this electrophilicity. researchgate.net Conversely, electron-donating groups may decrease it. This principle was demonstrated in the reaction of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one with aliphatic amines, which readily forms 1,4,5-trisubstituted pyrrolidine-2,3-diones. jst-ud.vn The reaction between certain pyrrolidine-2,3-dione derivatives and methylamine has been shown to occur at the exocyclic sp²-hybridized carbon, leading to a substitution reaction, indicating that the reactivity is not solely confined to the ring carbonyls. beilstein-journals.org

Table 1: Illustrative Spectroscopic Data for a Pyrrolidine-2,3-dione Derivative This table is a representative example based on published data for analogous structures.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| CH₃ (N1) | 3.01 | 30.34 |

| CH (C5) | 5.81 | 61.13 |

| C=O (C2, C3) | - | 164.81, 174.12 |

| Aromatic H | 7.19 - 8.24 | - |

| Aromatic C | - | 116.73 - 147.77 |

Data derived from spectroscopic analysis of 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl) pyrrolidine-2,3-dione. jst-ud.vn

Stereochemical Influences on Molecular Conformation and Electronic Properties

The five-membered pyrrolidine (B122466) ring is not planar and typically adopts a puckered conformation, often described as an "envelope" or "twist" form. scichemj.orgresearchgate.net The stereochemistry at its chiral centers profoundly influences the preferred conformation, which in turn dictates the molecule's three-dimensional shape and electronic properties. nih.govresearchgate.net

In the case of substituted pyrrolidines, the substituents can assume pseudo-axial or pseudo-equatorial positions. researchgate.net The relative stability of these conformers is determined by a combination of steric and stereoelectronic effects. Stereoelectronic effects, such as the gauche effect and the anomeric effect, can play a significant role in stabilizing specific conformations, particularly when electronegative atoms like fluorine are present. beilstein-journals.orgbeilstein-journals.org For example, an attractive electrostatic interaction (gauche effect) between a positively charged nitrogen and a nearby fluorine atom can favor a specific conformation. beilstein-journals.orgbeilstein-journals.org

X-ray crystallography provides definitive information about the solid-state conformation of these molecules. For instance, the crystal structure of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione shows that the pyrrolidine ring adopts an envelope conformation. scichemj.orgresearchgate.net Computational chemistry, using methods like Density Functional Theory (DFT), is a valuable tool for exploring the potential energy surface of these molecules, calculating the relative energies of different conformers, and understanding the electronic factors that govern their stability. researchgate.netresearchgate.net These theoretical studies can complement experimental data from NMR spectroscopy, where coupling constants can provide insights into the dominant conformations in solution. researchgate.net

Table 2: Crystallographic Data for a Pyrrolidine-2,3-dione Analog

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Ring Conformation | Envelope |

| Dihedral Angle (Phenyl Rings) | 72.23° |

Data for (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione. scichemj.org

Strategies for Chemical Scaffold Modification and Derivative Synthesis

The chemical diversity of the pyrrolidine-2,3-dione family is accessible through various synthetic strategies that allow for modification of the core scaffold. These strategies are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. frontiersin.orgresearchgate.net

One powerful approach is the use of one-pot, multi-component reactions. For example, a three-component reaction involving an amine, an aldehyde, and a pyruvate (B1213749) derivative can efficiently construct the substituted pyrrolidine-2,3-dione ring system. nih.gov This method allows for the introduction of diversity at the N1 and C5 positions by simply varying the starting amine and aldehyde.

Another strategy involves the modification of a pre-existing pyrrolidine-2,3-dione or a related precursor. Acylation at the C4 position is a common method to introduce various acyl groups, including the benzoyl moiety. researchgate.netrsc.org The reaction of 1,5-disubstituted-4-acetyl-3-hydroxy-3-pyrrolin-2-ones with amines provides a route to derivatives with different functionalities at the C4 side chain. researchgate.net Furthermore, reactions such as hetero-Diels–Alder cycloadditions can be used to build more complex, fused heterocyclic systems from 4-acyl-pyrrolidine-2,3-dione platforms. mdpi.com The synthesis of both monomeric and dimeric pyrrolidine-2,3-dione scaffolds has also been explored to investigate the impact of molecular architecture on biological properties. researchgate.net

These synthetic approaches provide a robust toolkit for chemists to systematically modify the scaffold, enabling a thorough exploration of the chemical space around the this compound core. nih.gov

Principles for Rational Design of Novel Pyrrolidine-2,3-dione Systems with Tailored Chemical Functionality

The rational design of novel pyrrolidine-2,3-dione derivatives with specific, tailored functions is a key objective in medicinal chemistry. nih.govresearchgate.net This process relies on integrating the knowledge of structure-property relationships (as discussed in previous sections) with an understanding of the target biological system.

A primary principle is the use of the pyrrolidine-2,3-dione as a central scaffold, which can be decorated with functional groups designed to interact with a specific biological target, such as an enzyme's active site. researchgate.netnih.gov Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing a series of analogs with systematic structural variations and evaluating their functional activity, researchers can identify key structural features required for the desired effect. frontiersin.org For example, research has revealed that for certain biological targets, a 3-hydroxyl group on the pyrrolidine-2,3-dione ring is a crucial feature for inhibitory activity. nih.gov

Computational tools play a vital role in modern rational design. Molecular docking simulations can predict how different derivatives might bind to a target protein, helping to prioritize which compounds to synthesize. beilstein-journals.orgresearchgate.net These in silico approaches can identify potential hydrogen bonds, van der Waals interactions, and other stabilizing forces between the ligand and the target. researchgate.netbeilstein-journals.org For example, docking studies have shown that pyrrolidine-2,3-dione derivatives can act as ligands for inducible nitric oxide synthase (iNOS), with an electron-withdrawing nitro group on a phenyl substituent enhancing binding affinity and inhibitory activity. beilstein-journals.org This synergy between synthetic chemistry, biological evaluation, and computational modeling provides a powerful paradigm for the development of novel pyrrolidine-2,3-dione systems with precisely tailored chemical functionalities. nih.gov

Future Research Directions and Unexplored Avenues in 4 Benzoyl 1 Methylpyrrolidine 2,3 Dione Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of pyrrolidine-2,3-diones has been approached through various methods, but there remains considerable scope for developing more efficient, stereoselective, and scalable protocols specifically for 4-Benzoyl-1-methylpyrrolidine-2,3-dione.

Current synthetic strategies for the pyrrolidine-2,3-dione (B1313883) core often involve multicomponent reactions (MCRs). researchgate.net A one-pot, three-component reaction involving an amine, an aldehyde, and a pyruvate (B1213749) derivative is a common method. nih.govresearchgate.net For the target compound, this would likely involve methylamine, benzaldehyde, and a suitable pyruvate. While effective, future work could focus on optimizing this MCR to improve yields and minimize byproducts, potentially through the exploration of novel catalysts or solvent systems.

Another promising avenue is the use of biocatalysis. Highly functionalized pyrrolidine-2,3-diones have been synthesized stereoselectively under mild conditions using laccase enzymes. rsc.org Adapting a biocatalytic approach for this compound could offer a greener and more efficient synthesis, particularly for producing enantiomerically pure forms.

Furthermore, a diastereoselective synthesis involving a one-pot cyclization/allylation followed by a Claisen rearrangement has been reported for accessing highly substituted pyrrolidine-2,3-diones with quaternary stereocenters. nih.gov Investigating analogous rearrangement strategies could provide novel pathways to the 4-benzoyl derivative and its analogues.

| Synthetic Approach | Description | Potential Advantages for Future Research | References |

| Multicomponent Reaction (MCR) | A one-pot reaction combining three or more starting materials (e.g., amine, aldehyde, pyruvate). | High atom economy, operational simplicity, potential for library synthesis. | researchgate.netnih.govresearchgate.net |

| Biocatalytic Synthesis | Use of enzymes (e.g., laccase) to catalyze the formation of the pyrrolidine-2,3-dione ring. | High stereoselectivity, mild reaction conditions, environmentally friendly. | rsc.org |

| Claisen Rearrangement Strategy | A multi-step sequence involving cyclization and a subsequent sigmatropic rearrangement to form the final scaffold. | Access to complex and densely functionalized products, creation of all-carbon quaternary centers. | nih.gov |

Future efforts should also aim to develop methodologies that allow for late-stage functionalization of the this compound core, enabling the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

Advanced Mechanistic Investigations of Complex Transformations

A deep, molecular-level understanding of the reactions involved in the synthesis and transformation of this compound is currently limited. Future research should employ advanced analytical and spectroscopic techniques to elucidate reaction mechanisms.

For instance, the one-pot, three-component synthesis involves several sequential steps, and a detailed mechanistic study could reveal rate-limiting steps and the formation of key intermediates. Techniques such as in situ monitoring by Raman or NMR spectroscopy, which have been successfully used to understand complex mechanochemical rearrangements like the synthesis of phenytoin, could be applied here. nih.gov This would provide a clearer picture of the reaction pathway, helping to optimize conditions and improve selectivity.

The reactivity of the dione (B5365651) system itself warrants further investigation. The condensation reaction between pyrrolidine-2,3-diones and nucleophiles like amines typically occurs at the 3-position to form an enamine. researchgate.net However, unexpected reaction pathways can occur. researchgate.net A thorough mechanistic study of the reactions of this compound with various nucleophiles would map its reactivity profile and could uncover novel transformations. This could involve kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates.

Refinement of Predictive Modeling and Computational Chemistry Approaches

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental design. For this compound, future research could significantly benefit from the refinement of predictive models.

Docking models have been used to understand the interaction of pyrrolidine-2,3-dione derivatives with biological targets, such as penicillin-binding proteins (PBP3). nih.gov Similar models could be developed for this compound to screen for potential biological activities virtually.

Beyond docking, more advanced computational methods could provide deeper insights.

Density Functional Theory (DFT): Can be used to calculate geometric parameters, spectroscopic signatures (IR, NMR), and frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

Quantum Theory of Atoms in Molecules (QTAIM): Can analyze the electron density to characterize the nature of chemical bonds and non-covalent interactions.

Molecular Electrostatic Potential (MEP): MEP surface maps can identify electrophilic and nucleophilic sites on the molecule, predicting how it will interact with other reagents. bohrium.com For example, analysis of a related spirohydantoin revealed that the N-H group is a primary electrophilic center. bohrium.com

Hirshfeld Surface Analysis: This technique can be used to visualize and quantify intermolecular interactions in the crystalline state, which is crucial for understanding solid-state properties and crystal packing. bohrium.com

| Computational Method | Application for this compound | Potential Insights |

| Molecular Docking | Predict binding affinity and mode with various biological targets (e.g., enzymes, receptors). | Identification of potential therapeutic applications. |

| Density Functional Theory (DFT) | Calculate electronic structure, reaction pathways, and spectroscopic properties. | Understanding of kinetic stability and prediction of reaction outcomes. |

| Molecular Electrostatic Potential (MEP) | Map electron density to identify reactive sites. | Prediction of sites for nucleophilic and electrophilic attack. |

| Hirshfeld Surface Analysis | Analyze intermolecular interactions in the solid state. | Understanding of crystal packing and polymorphism. |

By combining these computational approaches with experimental data, a comprehensive model of the chemical behavior of this compound can be constructed.

Exploration of Pyrrolidine-2,3-dione Scaffolds as Versatile Synthetic Intermediates for Complex Molecular Architectures

The pyrrolidine-2,3-dione scaffold is a valuable building block in organic synthesis. researchgate.netnih.gov The unique combination of functional groups in this compound—including two ketones, an activated methylene (B1212753) group, and an aromatic ring—makes it a highly versatile intermediate for constructing more complex molecules.

Future research should focus on systematically exploring the synthetic transformations of this scaffold. For example, the dione functionality can be selectively reduced or can participate in condensation and cycloaddition reactions. The alkene moiety in related pyrrolidinones has been functionalized through ring-closing metathesis, and the ketone can be transformed to build N-containing polycyclic systems. nih.gov

A particularly important transformation is the oxidative ring-opening of 4-allylpyrrolidine-2,3-diones to furnish β-amino acids. nih.gov Investigating similar ring-opening strategies for this compound could provide access to novel, highly substituted β-amino acids, which are valuable precursors for peptides, polymers, and other bioactive molecules. The benzoyl group could also be a handle for further modifications through aromatic substitution or cross-coupling reactions, further expanding the molecular diversity accessible from this single intermediate.

Application in Novel Chemical Transformations and Catalysis Beyond Traditional Synthesis

An unexplored but highly promising area of research is the potential application of this compound and its derivatives in catalysis. The pyrrolidine (B122466) ring is a core component of many successful organocatalysts, such as proline and its derivatives. mdpi.commdpi.com

Future work could investigate whether the chiral scaffold of this compound can be leveraged to design new classes of organocatalysts. The two carbonyl groups could act as hydrogen-bond donors, which is a key interaction mode in many catalytic cycles. The methyl group on the nitrogen and the benzoyl group at the 4-position provide steric and electronic handles that could be tuned to control the stereoselectivity of catalyzed reactions.

Potential applications could include asymmetric aldol (B89426) reactions, Michael additions, or Mannich reactions. mdpi.com The development of pyrrolidine-2,3-dione-based catalysts would represent a significant expansion of their chemical utility beyond their current role as synthetic intermediates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzoyl-1-methylpyrrolidine-2,3-dione, and how can reaction conditions be optimized?

- Methodology :

- Utilize condensation reactions between benzoyl derivatives and pyrrolidine precursors under reflux conditions (e.g., acetonitrile or toluene) .

- Optimize variables (temperature, solvent, catalyst) using factorial design experiments to maximize yield and purity .

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane .

Q. How can the stereochemistry and crystal structure of this compound derivatives be determined?

- Methodology :

- Perform single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 173 K) to resolve stereochemistry, with R-factors < 0.05 for high precision .

- Validate computational models (e.g., DFT) against experimental bond lengths and angles from XRD data .

Q. What spectroscopic techniques are critical for characterizing pyrrolidine-2,3-dione derivatives?

- Methodology :

- Use - and -NMR to confirm substitution patterns and regioselectivity. Compare chemical shifts to analogous compounds (e.g., 4-substituted benzoyl derivatives) .

- Employ IR spectroscopy to identify carbonyl stretches (C=O at ~1700–1750 cm) and monitor tautomerism .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be established for this compound in pharmacological studies?

- Methodology :

- Synthesize analogs with variations in the benzoyl or methyl groups and assay bioactivity (e.g., antimicrobial or neuroprotective effects) .

- Apply QSAR modeling to correlate electronic properties (e.g., Hammett constants) with biological activity .

Q. What computational approaches are effective in predicting reactivity and stability of pyrrolidine-2,3-dione derivatives?

- Methodology :

- Perform molecular dynamics (MD) simulations to study solvent interactions and degradation pathways .

- Calculate frontier molecular orbitals (HOMO/LUMO) via DFT to predict electrophilic/nucleophilic sites .

Q. How can contradictory data from NMR and X-ray crystallography be resolved for complex pyrrolidine derivatives?

- Methodology :

- Re-examine sample purity via HPLC-MS to rule out impurities affecting NMR signals .

- Compare experimental XRD torsional angles with NMR-derived NOE correlations to validate conformational preferences .

Q. What strategies are recommended for analyzing degradation pathways under accelerated stability conditions?

- Methodology :

- Subject compounds to stress conditions (heat, light, humidity) and identify degradation products via LC-HRMS .

- Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard storage conditions .

Q. How can enantioselective synthesis of chiral pyrrolidine-2,3-dione derivatives be achieved?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.